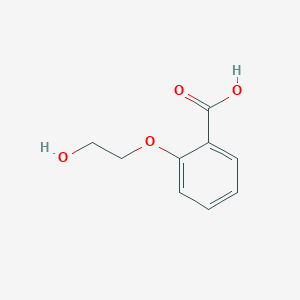

2-(2-Hydroxyethoxy)benzoic acid

Vue d'ensemble

Description

2-(2-Hydroxyethoxy)benzoic acid is a chemical compound that is related to benzoic acid derivatives with additional functional groups. While the provided papers do not directly discuss 2-(2-Hydroxyethoxy)benzoic acid, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound . For instance, the study of 2-hydroxybenzoic acid (salicylic acid) provides information on the molecular structure and the effects of substituents on the benzoic acid framework .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the aromatic ring or the modification of the carboxylic acid group. For example, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, under specific reaction conditions to yield a high product purity . This suggests that similar methods could potentially be applied to synthesize 2-(2-Hydroxyethoxy)benzoic acid, with appropriate adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as NMR, IR, and UV-VIS, as well as theoretical calculations like DFT. For instance, the molecular structures and vibrational wavenumbers of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were determined using DFT calculations complemented by FT-IR and FT-Raman spectroscopy . These techniques could be employed to analyze the molecular structure of 2-(2-Hydroxyethoxy)benzoic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents which can participate in various chemical reactions. The azo-benzoic acids studied in one of the papers undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent and pH conditions . This indicates that 2-(2-Hydroxyethoxy)benzoic acid may also exhibit specific reactivity patterns based on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, intermolecular interactions, and electronic properties, are crucial for understanding their behavior in different contexts. The dimeric structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, for example, was investigated to understand the role of intermolecular hydrogen bonds, and various properties like hyperpolarizability and charge delocalization were studied using NBO analysis . These analyses can provide a foundation for predicting the properties of 2-(2-Hydroxyethoxy)benzoic acid.

Applications De Recherche Scientifique

They are known for their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

-

Pharmaceutical Industry

- Hydroxybenzoic acids have been found to have anti-inflammatory , antioxidant , anti-allergenic , immunoregulatory , antimicrobial , antiatherogenic , antithrombotic , antidiabetic , anticancer processes , and cardioprotective capabilities . These properties make them valuable in the development of various pharmaceuticals .

-

Cosmetic Industry

-

Food Industry

-

Agriculture

-

Chemical Industry

-

Health Industry

-

Bioavailability and Health Properties

- Hydroxybenzoic acids (HBAs) are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure . They are the major group of bioeffective compounds among phenolic chemicals sourcing in a variety of plants like spices, vegetables, fruits, and grains . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics, and link to many health benefits .

-

Allelochemical in Plants

- As a plant allelochemical, p-hydroxybenzoic acid (pHBA) can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . pHBA also can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

-

Scavenging Peroxynitrite

- Salicylic acid, p-hydroxybenzoic acid, 3-hydroxybenzoic acid, acetylsalicylic acid, p-hydroxybenzoic acid methyl or propyl esters, 2,3-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, 2,6-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, protocatechuic acid, and gallic acid have tested by UV/VIS spectroscopy method, the best activity to scavenge peroxynitrite are observed to be gallic acid, 2,4-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid .

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPKEUVFESZUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388622 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethoxy)benzoic acid | |

CAS RN |

55211-84-2 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

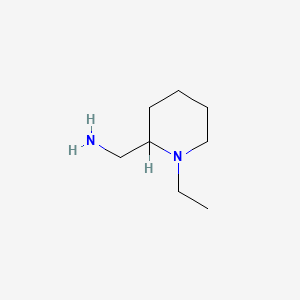

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

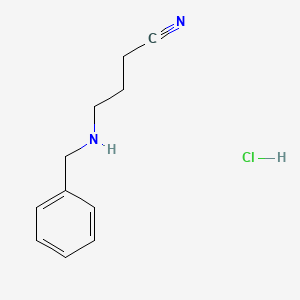

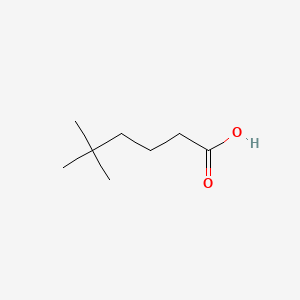

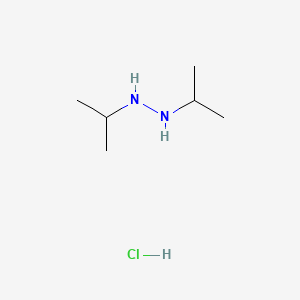

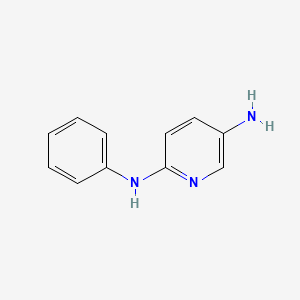

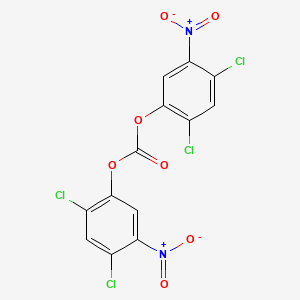

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.